MW dipeptide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
XYVRXLDSCKEYES-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology Approaches
Advanced Peptide Synthesis Techniques for Methionyl-Tryptophan Dipeptide
The formation of the peptide bond between methionine and tryptophan can be achieved through several methods, each with distinct advantages and challenges. These range from established solid-phase and solution-phase techniques to biocatalytic enzymatic strategies.
Solid-Phase Peptide Synthesis Optimization
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. nih.gov The synthesis of MW dipeptide via SPPS involves anchoring the C-terminal amino acid, tryptophan, to a resin, followed by the coupling of the N-terminal methionine.
Key aspects of SPPS optimization for a dipeptide like MW include the choice of protecting groups, resin, and coupling agents. The most common strategies utilize the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group. scielo.br The side chains of methionine and tryptophan present specific challenges. Methionine is prone to oxidation to methionine sulfoxide (B87167), while the indole (B1671886) ring of tryptophan can be modified by cations generated during the cleavage of other protecting groups. acs.orgpeptide.comfrontiersin.org
To mitigate these side reactions, specific strategies are employed:
Tryptophan Protection: While often used unprotected, the tryptophan side chain can be protected with a tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) to prevent side reactions, particularly if acid-labile side-chain protecting groups are used elsewhere in a longer peptide sequence. acs.org
Methionine Oxidation: Oxidation of methionine's sulfur can occur during synthesis or cleavage. acs.org While sometimes this oxidation is desired, preventing it often involves using scavenger cocktails during the final cleavage step from the resin. peptide.com For instance, scavengers like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (B1312306) (TIPS) are used with trifluoroacetic acid (TFA) to quench reactive cations. scielo.br
Coupling Reagents: The efficiency of the peptide bond formation is critical. A variety of coupling reagents can be used, with choices impacting reaction speed and potential for side reactions. Common combinations include activating agents like 1-Hydroxybenzotriazole (HOBt) with a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC). unibas.it
Table 1: Comparison of Reagents and Conditions in SPPS
| Component | Option 1 | Option 2 | Rationale/Consideration |
|---|---|---|---|
| Resin | Wang Resin | Trityl Chloride Resin | Supports synthesis of C-terminal peptide acids; cleavage conditions vary. scielo.brunibas.it |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Fmoc is base-labile, allowing for milder deprotection cycles compared to the acid-labile Boc group. scielo.br |
| Trp Side-Chain | Unprotected | Boc-protected | Protection prevents potential alkylation of the indole ring during cleavage steps. acs.org |
| Coupling Combination | HOBt/DIC | TBTU/HOBt/DIEA | Choice affects coupling efficiency and cost; phosphonium/uronium-based reagents like TBTU are often faster. unibas.itresearchgate.net |
| Cleavage Cocktail | TFA/TIPS/H₂O | TFA/Anizol/Phenol | Scavengers are crucial to prevent side reactions with sensitive residues like Met and Trp. peptide.comscielo.br |
Solution-Phase Synthetic Routes
While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, particularly for large-scale production of short peptides like dipeptides. nih.gov In this approach, protected amino acids are coupled in a suitable organic solvent, followed by purification of the resulting dipeptide.
Recent advancements have focused on accelerating solution-phase synthesis. One notable method employs titanium tetrachloride (TiCl₄) as a condensing agent in pyridine, facilitated by microwave heating. mdpi.com This approach allows for the rapid and high-yield synthesis of dipeptides with various protecting groups, while preserving the chiral integrity of the amino acids. mdpi.com Another green chemistry approach involves conducting the synthesis in neat water using coupling agents like TBTU/HOBt/DIEA under microwave irradiation, which avoids the use of common toxic organic solvents such as dimethylformamide (DMF). researchgate.net
Enzymatic Synthesis Strategies
Enzymatic methods offer high regio- and stereoselectivity under mild, aqueous conditions, presenting a green alternative to chemical synthesis. Tryptophan synthase, an enzyme that naturally catalyzes the formation of L-tryptophan from L-serine and indole, has been engineered and repurposed for the synthesis of tryptophan analogues. google.comcaltech.edu The β-subunit of tryptophan synthase (TrpB) is responsible for the key C-C bond formation. researchgate.net
While direct enzymatic synthesis of this compound is less commonly reported, related enzymatic reactions highlight the potential. For instance, tryptophanase can catalyze the coupling of methylated indole moieties with S-methyl-L-cysteine to produce labeled L-tryptophan derivatives. nih.gov Furthermore, transaminases are used to generate D-amino acids, including D-methionine and D-tryptophan derivatives, from their corresponding α-keto acids, demonstrating enzymatic control over stereochemistry. mdpi.com These enzymatic tools could potentially be combined in cascade reactions to assemble dipeptides.
Regio- and Stereoselective Synthesis of Methionyl-Tryptophan Dipeptide Analogues
Creating analogues of the this compound with altered structures can probe biological function and enhance properties. This requires precise control over the chemical synthesis to install modifications at specific positions (regioselectivity) and to control the 3D arrangement of atoms (stereoselectivity).
Enzymes are particularly powerful tools for this purpose. Engineered tryptophan synthase (TrpS) variants can accept substrates other than indole, allowing for the synthesis of a wide array of tryptophan analogues with substitutions on the indole ring. google.com These noncanonical amino acids can then be incorporated into peptides. For example, TrpB has been engineered to synthesize β-branched tryptophan analogues. researchgate.net
Chemical methods also provide routes to analogues. The Friedel-Crafts alkylation of indoles with chiral nitroacrylates can produce β²-tryptophan analogues asymmetrically. researchgate.net These modified amino acids can then be used as building blocks in peptide synthesis. Late-stage functionalization allows for the modification of a fully formed peptide. For instance, the tryptophan residue within a dipeptide can be regioselectively trifluoromethylthiolated, a modification that significantly increases local hydrophobicity. acs.org This reaction shows chemoselectivity for tryptophan over other residues like tyrosine. acs.org
Table 2: Selected Methods for Synthesis of this compound Analogues
| Method | Target Modification | Key Reagent/Enzyme | Selectivity | Reference |
|---|---|---|---|---|
| Enzymatic Synthesis | Tryptophan Analogues | Engineered Tryptophan Synthase β-subunit (TrpB) | Stereoselective and regioselective C-C bond formation. | google.comresearchgate.net |
| Chemical Synthesis | β²-Tryptophan Analogues | Chiral Nitroacrylate / Friedel-Crafts Alkylation | Stereoselective addition to the indole ring. | researchgate.net |
| Late-Stage Functionalization | Trifluoromethylthiolated Tryptophan | Electrophilic SCF₃ reagent (e.g., ArNHSCF₃) | Regioselective trifluoromethylthiolation at the indole C2 position. | acs.org |
Derivatization and Chemical Modification Studies
Derivatization involves chemically modifying a compound to enhance its properties for analysis or to alter its biological activity. For the this compound, modifications can be targeted at the N-terminus, the C-terminus, or the amino acid side chains.
N-Terminal and C-Terminal Modifications
Modifications at the termini of the dipeptide are common. The N-terminal amino group and the C-terminal carboxyl group are primary sites for derivatization.
N-Terminal Derivatization: The free amino group of methionine can be acylated. For example, N-benzoyl groups have been added to tryptophan-containing dipeptides. researchgate.net For analytical purposes, derivatizing agents are used to improve detection in techniques like high-performance liquid chromatography (HPLC). Reagents such as 2-Hydroxy-1-naphthaldehyde (HNA) react with the primary amino group to form fluorescent derivatives, enabling sensitive detection. rsc.orgresearchgate.net Another strategy involves using N-alkyl-nicotinic acid N-hydroxysuccinimide esters, which add a permanently charged quaternary amine, enhancing detection sensitivity in mass spectrometry. google.com
C-Terminal Derivatization: The carboxyl group of tryptophan is often protected during synthesis as a methyl or benzyl (B1604629) ester. researchgate.net This modification can also be a final derivatization step. For instance, studies on formyl peptide receptor 1 antagonists have utilized tryptophan-containing dipeptides with a C-terminal methyl ester (OMe). researchgate.net
These modifications are crucial for developing peptide-based tools and potential therapeutics, allowing for the fine-tuning of their chemical and physical properties.
Side Chain Derivatization for Functional Probes
The unique side chains of methionine (a thioether) and tryptophan (an indole ring) in the this compound present distinct opportunities for chemical modification to create functional probes. These probes are instrumental in studying molecular interactions, cellular localization, and biological activity.
The thioether group of the methionine residue is a key site for derivatization. It can be alkylated under acidic conditions or oxidized to its corresponding sulfoxide and sulfone forms. nih.gov These modifications can be exploited to attach various functional groups. For instance, fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) and 5-FAM can be conjugated to the dipeptide, enabling real-time visualization and tracking within biological systems through cellular imaging. creative-peptides.com
The tryptophan residue's indole side chain is an intrinsic chromophore, but it can also be a target for modification. More advanced strategies involve conjugating the dipeptide to nanoparticles to create novel biosensors. Research has shown that gold clusters (specifically Au8) can be conjugated with this compound. researchgate.net The resulting complex exhibits unique optical properties based on the site-specific interactions through the indole or thioether side chains, which can be harnessed to design functional fluorescent bio-labels for sensing and detection applications. researchgate.net Such probes are valuable in biochemical studies to explore the dipeptide's interactions and functions. ontosight.ai
Below is a table summarizing various side chain derivatization strategies for creating functional probes from this compound.
| Functional Probe Type | Derivatization Strategy | Target Side Chain | Purpose/Application | Reference |
| Fluorescent Probe | Conjugation of fluorescent dyes (e.g., FITC, 5-FAM) | N-terminus / C-terminus (general peptide labeling) | Cellular imaging, real-time tracking in biological systems | creative-peptides.com |
| Nanoparticle Biosensor | Conjugation to gold (Au8) nanoclusters | Methionine (thioether) and Tryptophan (indole) | Optical sensing and detection of thiols, polypeptides, and proteins | researchgate.net |
| Affinity Tag | Attachment of biotin | General peptide labeling | Studying protein-peptide interactions, affinity purification | creative-peptides.com |
| Oxidized Derivatives | Controlled oxidation of the thioether group | Methionine | Studying redox modulation and metabolic pathways | nih.govnih.gov |
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopic labeling is a powerful tool for investigating the metabolic fate, structure, and dynamics of the this compound at a molecular level. By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the molecule and analyze its behavior using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com
These strategies are crucial for detailed mechanistic studies. creative-peptides.com For instance, stable isotope labeling in conjunction with MS allows for precise quantification and tracing of the dipeptide in complex biological samples, aiding in pharmacokinetic and metabolic research. creative-peptides.comacs.org Chemical labeling methods, such as dimethyl labeling, introduce isotope tags to peptide functional groups, enabling relative quantification by comparing the mass spectra of light and heavy labeled samples. acs.org
In NMR spectroscopy, isotopic labeling is indispensable for studying high-molecular-weight proteins and their interactions. nih.gov While this compound is small, the principles apply to its interactions with larger biomolecules. Uniformly labeling the dipeptide with ¹³C and ¹⁵N enhances NMR signals. silantes.com Selective labeling, particularly of the methionine methyl group, provides a sensitive probe for investigating molecular structure and dynamics without introducing significant spectral complexity. unl.ptresearchgate.net Deuteration, or the replacement of hydrogen with ²H, is another common strategy used to simplify complex NMR spectra and improve the relaxation properties of the remaining protons, which is especially useful when studying the dipeptide bound to a large protein. nih.govunl.pt These labeling patterns can be achieved through solid-phase peptide synthesis (SPPS) using protected, stable isotope-labeled amino acids, which allows for the precise incorporation of mass-labeled residues at defined positions. silantes.com
The table below details common isotopic labeling strategies and their applications in the study of this compound.
| Isotope | Labeling Strategy | Analytical Technique | Information Obtained | Reference |
| ¹³C | Uniform or selective labeling (e.g., on methionine's methyl group) | NMR, MS | Structural analysis, protein-peptide interactions, metabolic flux | creative-peptides.comsilantes.comunl.pt |
| ¹⁵N | Uniform labeling of one or both amino acids | NMR, MS | Structural studies, hydrogen bonding, protein dynamics | creative-peptides.comsilantes.comresearchgate.net |
| ²H (Deuterium) | Uniform or selective deuteration | NMR | Simplification of spectra in large complexes, studies of dynamics | nih.govunl.pt |
| ¹³C / ¹⁵N Dual Labeling | Uniform labeling with both isotopes | NMR | Complete backbone and side-chain resonance assignment, structural determination | silantes.comnih.gov |
Molecular Interactions and Recognition Mechanisms
Peptide-Receptor Binding Dynamics
The binding of the MW dipeptide to cellular receptors is a critical aspect of its activity, particularly concerning its transport into cells and potential modulation of signaling pathways.
While direct binding studies of the this compound to D1-like dopamine (B1211576) receptors are not extensively detailed in the reviewed literature, the functional outcomes of related tryptophan-containing dipeptides suggest a significant relationship with the dopaminergic system. Studies on the Tryptophan-Tyrosine (WY) dipeptide show that it can increase dopamine levels in the brain, an effect that is mitigated by the use of a dopamine D1-like receptor antagonist, SCH-23390. nih.govnih.gov This indicates that the downstream effects of such dipeptides are mediated through the D1 receptor pathway. nih.gov The D1-like receptor family, which includes D1 and D5 receptors, are G protein-coupled receptors that typically activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent downstream signaling cascades. nih.govaging-us.com It is hypothesized that dipeptides with an N-terminal tryptophan, such as Tryptophan-Methionine (WM), modulate the dopamine system, likely through indirect mechanisms such as enzyme inhibition that affects dopamine concentrations. mdpi.com
The uptake of di- and tripeptides into cells is primarily mediated by proton-coupled oligopeptide transporters (PepTs), such as PepT1 and PepT2. mdpi.com Research indicates that the specific conformation of dipeptides is crucial for their transport. Notably, dipeptides that have tryptophan at the N-terminal position demonstrate a high affinity for these transporters. aging-us.commdpi.com This structural preference suggests that the this compound would be efficiently recognized and transported across cellular membranes. The affinity of peptides for these transporters is influenced by several factors, as illustrated in the table below.
Table 1: Factors Influencing Peptide Transporter Affinity
| Factor | Influence on Binding Affinity | Reference |
|---|---|---|
| N-Terminal Residue | Dipeptides with an N-terminal Tryptophan show high affinity for transporters. | aging-us.commdpi.com |
| Conformation | The specific three-dimensional structure of the dipeptide is required for recognition and transport. | nih.gov |
| Hydrophobicity | Increased hydrophobicity can influence substrate recognition by transporters like PepT2. | mdpi.com |
| Charge | The charge of amino acid side chains can alter the binding affinity for both PepT1 and PepT2. | mdpi.com |
Analysis of Dopamine Receptor Interactions (D1-like)
Enzyme-Inhibitor Kinetics and Mechanisms
The this compound and related compounds have been studied for their ability to inhibit specific enzymes, which is a key aspect of their mechanism of action.
Monoamine Oxidase B (MAO-B) is an enzyme that metabolizes neurotransmitters like dopamine. wikipedia.org Inhibition of MAO-B can lead to increased dopamine levels in the brain. nih.govresearchgate.net Studies have identified that tryptophan-containing dipeptides can act as MAO-B inhibitors. For instance, the Tryptophan-Tyrosine (WY) dipeptide has been shown to inhibit MAO-B activity. nih.govaging-us.comresearchgate.net In one study, a 1 mM concentration of the WY dipeptide reduced MAO-B activity by nearly half. nih.gov Based on these findings with structurally similar peptides, it is suggested that the Tryptophan-Methionine (WM) peptide also possesses MAO-B inhibitory activity. mdpi.com This inhibitory action is considered a key mechanism through which these dipeptides modulate the dopamine system. nih.gov
Table 2: MAO-B Inhibition by a Related Tryptophan-Containing Dipeptide
| Compound | Concentration | % Inhibition of MAO-B Activity | Reference |
|---|---|---|---|
| Tryptophan-Tyrosine (WY) Dipeptide | 1 mM | 48% | nih.gov |
| Tryptophan (W) | 1 mM | No significant inhibition | nih.gov |
Enzymes often exhibit high substrate specificity, and understanding this is key to defining the interactions of dipeptides like MW. For example, some dipeptidyl-aminopeptidases (DAPs) can efficiently cleave the N-terminal dipeptide from peptides that include a Trp-Met sequence, demonstrating recognition of this specific structure. nih.gov The substrate specificity of other enzymes, such as M17 aminopeptidases, shows a preference for bulky nonpolar residues like Tryptophan and Methionine. biorxiv.org
The mode of enzyme inhibition can also vary. Studies on other tryptophan-containing compounds have revealed different kinetic mechanisms. For instance, tryptophan itself has been shown to be a non-competitive inhibitor of xanthine (B1682287) oxidase, while acting as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV). nih.gov Competitive inhibitors typically bind to the active site of the enzyme, while non-competitive inhibitors bind to a different site. The table below provides examples of kinetic parameters for various peptide-based enzyme inhibitors to illustrate these concepts.
Table 3: Illustrative Enzyme-Inhibitor Kinetic Parameters for Peptide-Based Compounds
| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Value | Reference |
|---|---|---|---|---|
| N-benzoyl-Trp-Phe-OMe | Formyl Peptide Receptor 1 (FPR1) | Antagonist | IC₅₀: 0.12/0.37 µM* | rsc.org |
| Tryptophan (Trp) | Xanthine Oxidase (XO) | Non-competitive | - | nih.gov |
| Tryptophan (Trp) | Dipeptidyl Peptidase IV (DPP-IV) | Competitive | - | nih.gov |
| ACH10 (Acyl Hydrazone Derivative) | Monoamine Oxidase B (MAO-B) | Competitive | Kᵢ: 0.097 µM | acs.org |
Values represent IC₅₀ for superoxide (B77818) anion generation and neutrophil elastase release, respectively.
Monoamine Oxidase B (MAO-B) Inhibition Studies
Peptide-Major Histocompatibility Complex (pMHC) Interactions
The interaction between peptides and the Major Histocompatibility Complex (pMHC) is fundamental to the adaptive immune response, where T-cell receptors (TCRs) recognize foreign or self-peptides presented by MHC molecules. merkelcell.orgaps.org This recognition is highly specific, depending on the peptide's sequence and length. Typically, peptides presented by MHC class I molecules are 8-11 amino acids long. merkelcell.org
A dipeptide such as MW is too short to be a standard T-cell epitope presented by an MHC molecule. However, its constituent amino acids, methionine and tryptophan, are found within larger peptides that do engage in pMHC interactions. merkelcell.orgpnas.org The binding of a peptide to the MHC groove is determined by specific "anchor" residues that fit into pockets within the groove, while other residues face outwards to be recognized by a TCR. researchgate.net The specific physicochemical properties of residues like the bulky, aromatic side chain of tryptophan can be critical for these interactions. merkelcell.orgnih.gov Therefore, while the this compound itself is not a direct ligand for pMHC complexes, its components are relevant to the broader study of immunopeptidomics.
Role of this compound Motif in Tumor Antigen Presentation (e.g., NY-ESO-1157-165)
The NY-ESO-1157-165 peptide, when presented by the HLA-A02:01 molecule, forms a complex that is recognized by specific CD8+ T cells. biorxiv.orgnih.gov The this compound at residues 160 and 161 (positions 4 and 5 of the peptide) plays a crucial role in this presentation. pnas.orgaai.org Structural studies have revealed that the side chains of both the methionine (M) and tryptophan (W) residues are prominently exposed on the surface of the HLA-A02:01 molecule. pnas.orgaai.org This creates a distinct hydrophobic and bulky feature, often referred to as the "MW peg," that serves as a primary contact point for the TCR. pnas.orgaai.org
The wild-type peptide sequence is SLLMWITQC. google.comgenscript.com However, to prevent disulfide bond formation which can complicate formulation and reduce antigenicity, variants have been developed. bpsbioscience.comrcsb.org A common variant replaces the C-terminal cysteine (C) with a valine (V), resulting in the sequence SLLMWITQV. bpsbioscience.comgenscript.comnih.gov This substitution has been shown to enhance the stability of the peptide-MHC complex. nih.gov Another variant substitutes cysteine with alanine (B10760859) (A), SLLMWITQA, which also maintains complex stability and recognition by cytotoxic T lymphocytes. rcsb.orgresearchgate.net
The presentation of this MW-containing epitope is not limited to cancer. Similar recognition motifs are being explored in other contexts, highlighting the broader importance of dipeptide motifs in antigen presentation.
Table 1: Variants of the NY-ESO-1157-165 Peptide
| Peptide Name | Sequence | Position 157-165 | Key Feature |
| NY-ESO-1157-165 (Wild-Type) | SLLMWITQC | Ser-Leu-Leu-Met-Trp-Ile-Thr-Gln-Cys | Original sequence. google.comgenscript.com |
| NY-ESO-1157-165 (9V) | SLLMWITQV | Ser-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val | Cysteine to Valine substitution at position 165 to increase stability. bpsbioscience.comgenscript.comnih.gov |
| NY-ESO-1157-165 (9A) | SLLMWITQA | Ser-Leu-Leu-Met-Trp-Ile-Thr-Gln-Ala | Cysteine to Alanine substitution at position 165. rcsb.orgresearchgate.net |
Determinants for T-Cell Receptor (TCR) and TCR-mimic Antibody (TCRm) Binding
The binding of both TCRs and TCR-mimic antibodies (TCRm) to the NY-ESO-1157-165/HLA-A*02:01 complex is dominated by the interaction with the central MW motif. pnas.orgaai.org This dipeptide accounts for a significant portion of the buried surface area in the TCR-pMHC interface. pnas.org
For the 1G4 TCR, a well-characterized receptor specific for this epitope, the interaction is centered on these hydrophobic methionine and tryptophan side chains. pnas.org The complementarity-determining regions (CDRs) of the TCR form a pocket that envelops the MW peg. pnas.org Studies involving alanine scanning, where individual amino acids are replaced with alanine, have confirmed the critical role of the tryptophan at position 5 (W5). Mutation of this residue to alanine (W5A) completely abrogates binding of some TCRs, such as the HZ6 TCR. frontiersin.org In contrast, mutations at other positions, like M4A, can sometimes even enhance binding affinity for certain TCRs. frontiersin.org
TCR-like antibodies have been engineered to recognize this same pMHC complex with high affinity. pnas.org For instance, Fab (fragment antigen-binding) fragments derived from phage display libraries have demonstrated binding orientations nearly identical to that of TCRs, with the interaction heavily focused on the MW motif. pnas.org Affinity maturation of these antibodies has led to candidates with affinities in the nanomolar range, far exceeding the micromolar affinity of the native 1G4 TCR. pnas.org
Table 2: Binding Affinity of TCRs to NY-ESO-1157-165/HLA-A2 Variants
| TCR | Peptide Variant | Binding Affinity (KD) | Reference |
| 1G4 | Wild-Type | ~7 µM | elifesciences.org |
| HZ6 | Wild-Type | 5.89 µM | frontiersin.org |
| HZ6 | M4A | 3.61 µM | frontiersin.org |
| HZ6 | W5A | No binding observed | frontiersin.org |
| HZ6 | L3A | Decreased ~4-5 fold | frontiersin.org |
| HZ6 | I6A | Decreased ~4-5 fold | frontiersin.org |
Conformational Requirements for Antigenic Recognition
The specific conformation of the NY-ESO-1157-165 peptide within the HLA-A*02:01 binding groove is essential for TCR recognition. While the N- and C-termini of the peptide are anchored in the binding groove, the central portion containing the MW motif bulges out, making it accessible for TCR interaction. aai.org
Even subtle changes in the peptide sequence can influence the conformation and subsequent TCR recognition. For example, the C165V substitution in the ESO 9V analogue, while primarily enhancing MHC binding, also subtly repositions the peptide main chain. nih.gov This leads to slightly altered, yet enhanced, interactions with the TCR, contributing to the heightened immunogenicity of this analogue peptide. nih.gov
Interestingly, different TCRs can recognize the same pMHC complex through distinct binding modes. aai.org While many TCRs focus on the central MW peg, some can engage the peptide in a "flipped" conformation, leading to the recognition of different off-target peptides. aai.org This highlights the conformational flexibility within the TCR-pMHC interface and its role in determining the specificity and cross-reactivity of T-cell responses. The ability of TCRs to recognize extended peptides that bulge significantly from the MHC binding groove further underscores the importance of peptide conformation in immune recognition. nih.gov
Structural Biology and Computational Studies
Conformational Analysis of Methionyl-Tryptophan Dipeptide
The three-dimensional structure of a dipeptide is crucial for its biological function. Conformational analysis of the methionyl-tryptophan (MW) dipeptide provides a foundational understanding of its preferred shapes and the flexibility that governs its interactions with biological targets.
A study on protonated methionine and tryptophan dimers (MetTrpH+) using IRMPD spectroscopy and quantum chemical calculations revealed that the most stable conformer involves a cation−π interaction between the methionine α-hydrogen and the phenyl part of the tryptophan indole (B1671886) ring. acs.org This interaction significantly stabilizes the structure. acs.org In the gas phase, the most stable structures of protonated tryptophan dimers (Trp2H+) are of a specific type (type A), indicating a preference for particular spatial arrangements. acs.org
The positioning of the tryptophan residue at the N-terminus of a peptide can profoundly influence its biological activity. The conformation of this terminal tryptophan is a key determinant in how the peptide interacts with its biological partners.
Studies on antimicrobial peptides (AMPs) have demonstrated that the arrangement of tryptophan residues is critical for their activity. nih.gov Specifically, placing a tryptophan residue at the N-terminus can significantly enhance the bacteriostatic activity of α-helical AMPs. nih.gov This enhancement is attributed to the unique properties of the tryptophan side chain, which has a high affinity for the interfacial region of biological membranes. mdpi.comcambridge.org The insertion of a single tryptophan at the N-terminus of a cecropin (B1577577) A-melittin hybrid peptide, for example, broadened its antibacterial activity to include Gram-positive strains. mdpi.comresearchgate.net This improved activity is linked to cation–π interactions between the tryptophan's π–electron system and lysine (B10760008) residues, facilitating the peptide's interaction with and translocation across bacterial membranes. mdpi.comresearchgate.net
Furthermore, the conformation of N-terminal tryptophan-containing dipeptides has been shown to be crucial for their interaction with specific receptors. For instance, in a series of dipeptides designed as formyl peptide receptor 1 (FPR1) antagonists, the N-benzoyl-Trp-Phe-OMe fragment was identified as a core structure for potent interaction with the receptor. nih.gov The conformational analysis of these dipeptides revealed that different conformational isomers exhibited varied bioactivities, highlighting the importance of the specific three-dimensional arrangement of the N-terminal tryptophan. nih.gov
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to predict and analyze the interactions between molecules. These methods provide detailed insights into how the MW dipeptide might bind to various proteins and the conformational changes that occur upon binding.
Monoamine Oxidase B (MAO-B): Molecular docking studies have been employed to investigate the interaction of various peptides with MAO-B, an enzyme implicated in neurodegenerative diseases. mdpi.com These studies typically involve docking peptides into the active site of MAO-B to predict their binding affinity and orientation. researchgate.netsilae.it The binding affinity is often correlated with the docking score, where a more negative value suggests a stronger interaction. silae.it For instance, in a study of soybean-derived peptides, those with higher negative docking scores were predicted to have greater MAO-B inhibitory potential. researchgate.net Key interactions often involve hydrophobic π-π stacking with tyrosine residues like Tyr326, Tyr398, and Tyr435 in the active site. mdpi.com
Dopamine (B1211576) Receptors: Docking studies have also been used to explore the binding of ligands to dopamine receptors, which are G-protein coupled receptors involved in various neurological processes. dergipark.org.trplos.orgnih.gov These computational models help in understanding the structural basis for ligand selectivity among different dopamine receptor subtypes. plos.orgnih.gov For example, flunarizine, a dopamine modulator, showed favorable docking scores with D2, D3, and D4 dopamine receptors in a repositioning study. acs.org
Peptide Transporters: The transport of dipeptides into cells is often mediated by transporters like the PEPT family. mdpi.com Molecular docking has been utilized to assess the feasibility of transporting various di- and tripeptides through these transporters. mdpi.comnih.gov A comparative analysis of the binding of numerous peptides to LAT1, LAT2, and PEPT1 transporters revealed that biologically active ultrashort peptides generally exhibit higher binding scores compared to inactive ones. mdpi.com This suggests that these transporters may play a crucial role in the biological activity of these peptides. mdpi.com
The conformation of a peptide is not static but exists as an ensemble of interconverting structures. rsc.orgacs.org Understanding this conformational ensemble in both its free (in solution) and protein-bound states is essential for a complete picture of its function.
MD simulations are a primary tool for exploring the conformational landscape of peptides. nih.govresearchgate.netmdpi.com By simulating the movement of atoms over time, researchers can observe the different shapes a peptide adopts and their relative populations. mdpi.com For instance, MD simulations of dipeptide-based molecular micelles have shown that greater headgroup flexibility and solvent accessibility to the chiral centers contribute to enhanced chiral selectivity. nih.govresearchgate.net
In solution, peptides like the alanine (B10760859) dipeptide show a restricted conformational sampling, predominantly adopting a polyproline II (pPII) conformation. mdpi.com The conformational ensemble of a disordered peptide can be characterized by a wide distribution of structures, from elongated to more compact forms. rsc.org
When a peptide binds to a protein, its conformational ensemble can shift, a phenomenon known as "conformational selection." rsc.org The protein may bind to a specific pre-existing conformation from the ensemble, or the binding process itself may induce a particular shape. This interplay between the solution and bound-state conformational ensembles is fundamental to molecular recognition and biological activity. rsc.org
Ligand-Protein Interaction Modeling (e.g., with MAO-B, dopamine receptors, peptide transporters)
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. By systematically modifying the structure of the this compound and observing the resulting changes in activity, researchers can identify the key chemical features responsible for its function.
SAR studies on dipeptides have revealed important determinants for their activity. For example, in a series of dipeptide translocator protein (TSPO) ligands, a dipeptide core and an aromatic nucleus at a specific distance from the indole fragment of the first residue were found to be essential for anxiolytic activity. academpharm.ru The nature of the amino acid residues themselves is also critical; replacing leucine (B10760876) with glycine (B1666218) in one instance led to a 50-fold decrease in activity. academpharm.ru
Alanine scanning mutagenesis is a powerful technique used to map the energetic contributions of individual amino acid side chains to protein-protein interactions. genscript.com In this method, specific amino acid residues are systematically replaced with alanine, and the effect on binding or activity is measured. nih.govresearchgate.net This approach is particularly useful in understanding the interaction between T-cell receptors (TCRs) and peptide-major histocompatibility complex (pMHC) molecules. nih.govnih.gov
By performing an alanine scan on the complementarity-determining regions (CDRs) of a TCR, which are the primary sites of pMHC contact, researchers can identify the "hot spots" of binding. genscript.comnih.gov For example, an alanine scan of the 2C TCR revealed that while residues in all CDRs are important, the most significant energy for binding to the QL9/Ld pMHC was contributed by CDRs 1 and 2 of both the alpha and beta chains. nih.gov This detailed energetic map helps to elucidate the precise molecular interactions governing T-cell recognition. nih.gov This technique allows for the targeting of key residues for modification to enhance TCR affinity. nih.gov
Deletion and Substitution Analysis of Dipeptide Analogues
The systematic analysis of dipeptide analogues through the deletion or substitution of amino acid residues is a powerful technique to understand structure-activity relationships. While specific deletion analysis directly on the Met-Trp dipeptide is not extensively documented in publicly available research, broader studies on tryptophan-containing dipeptide derivatives provide valuable insights into how modifications can influence their properties.
For instance, research on tryptophan-containing dipeptides has shown that substitutions at either the N-terminus or C-terminus can significantly alter biological activity. In a study focused on developing formyl peptide receptor 1 (FPR1) antagonists, a series of tryptophan-containing dipeptides were synthesized. The replacement of amino acids adjacent to tryptophan led to varied inhibitory effects on neutrophil activation. rsc.org For example, the analogue N-benzoyl-Trp-Phe-OMe was identified as a potent core structure for interaction with FPR1. rsc.org This suggests that the specific nature of the amino acid paired with tryptophan is critical for its biological function.
Furthermore, computational studies on analogues of the cholecystokinin (B1591339) fragment CCK-5 (H-Gly-Trp-Met-Asp-Phe-NH2) have explored the impact of substitution. Replacing the tryptophan residue with glycine (a deletion of the bulky side chain) or with its D-enantiomer resulted in a significant loss of biological activity. cdnsciencepub.com These findings underscore the stereospecific and structural importance of the tryptophan residue within a peptide sequence for its biological function.
In another study, the replacement of phenylalanine with leucine in dipeptides was investigated, revealing that heterochirality (e.g., D-Phe-L-Leu) could promote hydrogel formation, a property dependent on molecular self-assembly and conformation. uzh.ch Such studies on related aromatic dipeptides highlight that both the chemical nature and the stereochemistry of the constituent amino acids are critical determinants of the supramolecular properties of the resulting dipeptide.
The following table summarizes findings from studies on tryptophan-containing dipeptide analogues, which can be extrapolated to understand the potential impact of similar modifications to the this compound.
Table 1: Effects of Deletion and Substitution in Tryptophan-Containing Dipeptide Analogues
| Original Peptide/Fragment | Modification | Observed Effect | Reference |
|---|---|---|---|
| Fmoc-(S,R)-Trp-containing dipeptide | Synthesis of various Trp-containing dipeptide analogues | Varied inhibitory activity on neutrophil elastase release | rsc.org |
| N-benzoyl-Trp-Phe-OMe | Identified as a core structure | Potent interaction with FPR1 | rsc.org |
| H-Gly-Trp-Met-Asp-Phe-NH2 | Replacement of Trp with Gly | Loss of anticonvulsant activity | cdnsciencepub.com |
| H-Gly-Trp-Met-Asp-Phe-NH2 | Replacement of Trp with D-Trp | Reduced anticonvulsant activity | cdnsciencepub.com |
Advanced Spectroscopic Characterization (Excluding basic physical properties)
Advanced spectroscopic techniques are essential for a detailed understanding of the three-dimensional structure and conformational dynamics of dipeptides like Met-Trp in solution.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of peptides in solution. illinois.edu For a dipeptide such as Met-Trp, 1D and 2D NMR experiments can provide detailed information about the chemical environment of each atom and the connectivity and spatial proximity of different protons.
A study on the oxidation products of biotherapeutics provides random-coil 1H and 13C chemical shifts for methionine and tryptophan residues within short peptides under denaturing conditions (7 M urea), which mimic a highly flexible state. acs.org These values serve as a useful reference for the expected chemical shifts in the this compound.
Table 2: Random-Coil NMR Chemical Shifts (ppm) for Tryptophan and Methionine Residues Data obtained from synthetic peptides under denaturing conditions (7 M urea, pH 7.4). acs.org
| Amino Acid | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Tryptophan | Hα | 4.72 | 57.9 |
| Hβ | 3.39, 3.32 | 30.1 | |
| Cα | - | 57.9 | |
| Cβ | - | 30.1 | |
| Cγ | - | 111.2 | |
| Cδ1 | - | 128.2 | |
| Cδ2 | - | 125.1 | |
| Cε3 | - | 112.5 | |
| Cζ2 | - | 122.2 | |
| Cζ3 | - | 120.0 | |
| Cη2 | - | 114.7 | |
| Methionine | Hα | 4.48 | 55.6 |
| Hβ | 2.23, 2.14 | 33.3 | |
| Hγ | 2.64 | 32.5 | |
| Hε | 2.15 | 17.5 | |
| Cα | - | 55.6 | |
| Cβ | - | 33.3 | |
| Cγ | - | 32.5 |
In a folded conformation, these chemical shifts would be expected to deviate from the random-coil values due to specific intramolecular interactions, such as the aromatic ring current effect of the tryptophan side chain influencing the nearby methionine protons. 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be essential to establish through-bond and through-space connectivities, respectively, to define the precise three-dimensional structure of the this compound in solution. researchgate.net
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary structure of peptides and proteins. rsc.org This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the CD signal in the far-UV region (190-250 nm) is dominated by the amide bonds of the peptide backbone and is sensitive to the peptide's conformation. tandfonline.com
While well-defined secondary structures like α-helices and β-sheets are characteristic of larger polypeptides, short peptides like the this compound exist in a dynamic equilibrium of various conformations. nih.gov The CD spectrum of a dipeptide is therefore an average of the contributions from these different conformational states. For aromatic dipeptides, the aromatic side chains themselves can contribute significantly to the CD spectrum, complicating the interpretation of the backbone conformation. nih.gov
Studies on short aromatic dipeptides have shown that their CD spectra are highly sensitive to the solvent environment. researchgate.net For example, the dipeptide Tyr-Phe exhibits markedly different CD spectra in trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), indicating different predominant backbone conformations in these solvents. researchgate.net The CD spectrum of Tyr-Phe in HFIP shows positive bands at 225 nm and 200 nm, while in TFE, it displays negative bands around 215 nm and 192 nm. researchgate.net
For the this compound, the CD spectrum would be influenced by both the peptide backbone conformation and the electronic transitions of the tryptophan indole ring. The presence of the tryptophan chromophore can lead to complex CD signals. pnas.org It is known that peptide sequences containing tryptophan can show CD peaks around 200 nm. pnas.org Analysis of the CD spectrum of this compound would therefore provide insights into its average conformational preferences in solution, though it would not define a classical secondary structure. The technique would be particularly useful for studying conformational changes induced by alterations in solvent, pH, or temperature. ajol.info
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Methionyl-Tryptophan | Met-Trp, this compound |
| N-benzoyl-Trp-Phe-OMe | - |
| H-Gly-Trp-Met-Asp-Phe-NH2 | CCK-5 |
| D-Phe-L-Leu | - |
| Tyr-Phe | YF |
| Trifluoroethanol | TFE |
Cellular and Subcellular Mechanism of Action
Neurochemical Modulatory Pathways
Studies exploring the effects of various dipeptides on cognitive function have indicated that the sequence of amino acids is a determining factor for their mechanism of action. Specifically, the position of the tryptophan residue appears to be crucial.
Dopamine (B1211576) Level Augmentation in Brain Regions (e.g., Hippocampus, Frontal Cortex)
Research has demonstrated that certain dipeptides with an N-terminal tryptophan, such as Tryptophan-Tyrosine (WY) and Tryptophan-Methionine (WM), can augment dopamine levels in key brain regions like the hippocampus and frontal cortex. nih.govnih.gov This elevation in dopamine is linked to improvements in spatial memory. nih.gov In contrast, studies have shown that the MW dipeptide, which has a C-terminal tryptophan, did not produce these memory-enhancing effects. mdpi.com A comparative study on various dipeptides found that while N-terminal tryptophan dipeptides improved performance in the Y-maze test in scopolamine-induced amnesic mice, Methionine-Tryptophan (MW) and other control compounds had no effect. nih.govresearchgate.net This suggests that the this compound does not significantly increase dopamine levels in these critical brain regions. nih.govmdpi.com
Table 1: Comparative Effect of Dipeptides on Spatial Memory
| Dipeptide | N-Terminal Amino Acid | Reported Effect on Spatial Memory (Y-Maze Test) | Reference |
|---|---|---|---|
| Tryptophan-Tyrosine (WY) | Tryptophan | Significant Improvement | nih.govnih.gov |
| Tryptophan-Methionine (WM) | Tryptophan | Significant Improvement | nih.govmdpi.com |
| Methionine-Tryptophan (MW) | Methionine | No Effect | mdpi.comresearchgate.net |
| Tyrosine-Tryptophan (YW) | Tyrosine | No Effect | nih.govresearchgate.net |
Role of MAO-B Inhibition in Dopaminergic Activity
Monoamine oxidase B (MAO-B) is an enzyme that metabolizes dopamine in the brain; its inhibition can therefore increase dopamine levels. nih.govmdpi.com The mechanism of action for the neuroactive WY dipeptide involves the inhibition of MAO-B activity, which contributes to its ability to increase dopamine concentrations in the hippocampus and frontal cortex. nih.govresearchgate.net This inhibition of MAO-B is considered a key factor in its memory-restoring effects. nih.gov Given that the this compound did not demonstrate the same memory-improving outcomes, it is inferred that it does not effectively inhibit MAO-B activity in a way that would lead to a significant rise in dopaminergic activity. nih.govmdpi.com The structural conformation of dipeptides with N-terminal tryptophan appears essential for this inhibitory action. nih.gov
Intracellular Signaling Cascades
The effects of neuroactive compounds are ultimately mediated through intracellular signaling cascades that are triggered by interactions with cell surface receptors.
Receptor-Mediated Signal Transduction Pathways (e.g., Dopamine D1 receptor signaling)
Dopamine exerts its effects through multiple receptor subtypes, including the D1-like (D1 and D5) and D2-like receptors. mdpi.com Activation of the dopamine D1 receptor, which typically couples to Gαs/olf G-proteins to stimulate adenylyl cyclase, is known to enhance hippocampus-dependent memory functions. mdpi.comnih.govfrontiersin.org Research has shown that the memory improvement induced by the active WY dipeptide is significantly reduced by treatment with SCH-23390, a dopamine D1-like receptor antagonist. nih.govmdpi.com Furthermore, knockdown of the dopamine D1 receptor in the hippocampus also partially attenuated the memory-enhancing effects of the WY dipeptide. nih.govmdpi.com These findings confirm the involvement of the dopamine D1 receptor signaling pathway in the mechanism of active dipeptides. nih.gov As the this compound was found to be ineffective in the initial behavioral assays, it is understood that it does not engage the dopamine D1 receptor signaling pathway to a degree that would produce a physiological response. mdpi.com
Table 2: Summary of Mechanistic Findings for Active (WY) vs. Inactive (MW) Dipeptide
| Mechanism | Finding for Tryptophan-Tyrosine (WY) Dipeptide | Inferred Status for Methionine-Tryptophan (MW) Dipeptide | Reference |
|---|---|---|---|
| MAO-B Inhibition | Inhibits MAO-B activity in vitro | Does not significantly inhibit MAO-B | nih.govresearchgate.net |
| Dopamine Augmentation | Significantly increases dopamine in hippocampus and frontal cortex | Does not significantly increase dopamine | nih.govresearchgate.net |
| Dopamine D1 Receptor Involvement | Effects are attenuated by D1 receptor antagonist and knockdown | Does not significantly engage the D1 receptor pathway | nih.govmdpi.com |
Downstream Molecular Effectors
The activation of the dopamine D1 receptor initiates a cascade of downstream signaling events. The canonical pathway involves the G-protein Gαs/olf, which activates adenylyl cyclase, leading to the synthesis of cyclic AMP (cAMP). nih.govtandfonline.com cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous target proteins. frontiersin.orgtandfonline.com A key substrate of PKA in dopaminoceptive neurons is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons). frontiersin.org Phosphorylation of these effectors regulates neuronal excitability, gene expression, and synaptic plasticity. frontiersin.org Since evidence indicates that the this compound does not initiate this cascade by failing to augment dopamine levels or engage the D1 receptor, it follows that it does not modulate these downstream molecular effectors. mdpi.com
Cellular Uptake and Transport Mechanisms
The cellular uptake and transport of the dipeptide tryptophan-methionine (MW) are crucial for its bioavailability and subsequent physiological effects. These processes are primarily mediated by specific transporters and are influenced by the peptide's physicochemical properties.
Peptide Transporter-Mediated Absorption (e.g., from Gut to Brain)
The absorption of di- and tripeptides from the intestinal lumen into enterocytes is predominantly carried out by the peptide transporter 1 (PepT1). nih.govmdpi.com PepT1 is a high-capacity, low-affinity transporter that facilitates the movement of small peptides against a concentration gradient by coupling with a proton gradient. mdpi.comresearchgate.net This transporter is abundantly expressed on the apical membrane of epithelial cells in the small intestine. mdpi.comresearchgate.net Studies have shown that dipeptides can be absorbed more rapidly than free amino acids because PepT1 often has a higher maximal transport velocity (Vmax) compared to the transport systems for free amino acids. nih.gov The transport of the this compound is suggested to be efficient, in part due to the high affinity of dipeptides with a tryptophan at the N-terminal for peptide transporters. mdpi.com
The journey of this compound can extend beyond the gut, with evidence suggesting its potential to cross the blood-brain barrier (BBB). mdpi.commdpi.com The gut-brain axis is a complex bidirectional communication network that involves neural and humoral pathways. news-medical.netmdpi.comfrontiersin.org While the BBB is a significant obstacle for many substances, specific transporters facilitate the entry of essential molecules like amino acids and small peptides into the central nervous system. mdpi.com Dipeptide transporters such as PEPT2 are known to contribute to the transport of di- and tripeptides across the BBB. mdpi.com A study demonstrated that a radioisotope-labeled WY (tryptophan-tyrosine) dipeptide was delivered directly to the brain, and single administrations of dipeptides with N-terminal tryptophan, including by implication this compound, have been shown to ameliorate memory impairment. mdpi.com This suggests that this compound, once absorbed into the bloodstream, may utilize such transport mechanisms to exert its effects directly on the brain. mdpi.com
Cellular Permeability Studies
Cellular permeability is a key determinant of a compound's ability to be absorbed and distributed throughout the body. In vitro models, such as Caco-2 cell monolayers, are widely used to assess the intestinal permeability of drugs and peptides. researchgate.nettandfonline.com These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the intestinal epithelium. researchgate.net
Permeability Coefficients of Various Peptides in Caco-2 Cell Monolayers
| Peptide | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
|---|---|---|
| RYPLGYL | 1.61 × 10⁻⁷ | mdpi.com |
| KHPIKH | 2.60 × 10⁻⁷ | mdpi.com |
| KHPIK | 3.22 × 10⁻⁷ | mdpi.com |
| FFSDK | 4.91 × 10⁻⁷ | mdpi.com |
| YGG | 5.12 × 10⁻⁷ | mdpi.com |
| WGAPSL | 4.4 × 10⁻⁸ to 1.2 × 10⁻⁸ | mdpi.com |
Immunological Pathway Modulation
The this compound has been shown to modulate various immunological pathways, particularly those involving T-cell activation and antigen presentation. These effects are central to its potential role in influencing immune responses.
Influence on T-Cell Activation and Recognition in Antigen Presentation
T-cell activation is a cornerstone of the adaptive immune response and is initiated when a T-cell receptor (TCR) recognizes a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC). researchgate.netresearchgate.net The activation of cytotoxic T lymphocytes (CTLs) is mediated by the recognition of antigenic peptides displayed by MHC class I molecules. nih.gov
Research suggests that the constituent amino acids of the this compound, methionine and tryptophan, play distinct roles in modulating immune responses. frontiersin.orgnih.gov Methionine supplementation has been shown to improve the immune status in various species. cambridge.org In vitro studies with fish leucocytes demonstrated that a surplus of methionine improved cell viability and the production of nitric oxide, a key signaling molecule in the immune system. frontiersin.orgnih.gov Tryptophan and its catabolites are also known to have significant immunomodulatory effects, influencing both pro-inflammatory and anti-inflammatory cytokine production. plos.org
A study on the dipeptide tryptophan-methionine (WM) found that it suppressed the activation of microglia, the primary immune cells of the central nervous system. mdpi.com In a mouse model of Alzheimer's disease, dietary intake of WM peptide significantly lowered the ratio of MIP-1α-producing microglia and the expression of the co-stimulatory molecule CD86 on these cells, indicating a reduction in neuroinflammation. mdpi.com The activation of T-cells by APCs is a critical step in initiating an adaptive immune response, and the modulation of APCs like microglia by this compound can therefore influence subsequent T-cell activation and recognition processes. researchgate.netthno.org
Epitope Specificity and Immunogenicity Considerations
An epitope is the specific part of an antigen that is recognized by the immune system, such as by an antibody or a T-cell receptor. researchgate.net For peptides, the amino acid sequence and structure are critical determinants of their immunogenicity and epitope specificity. frontiersin.orgmdpi.com The interaction between a peptide epitope and an MHC molecule, and the subsequent recognition by a TCR, is a highly specific process that dictates the nature of the T-cell response. pnas.orgpnas.org
The immunogenicity of a peptide, or its ability to provoke an immune response, is influenced by several factors including its binding affinity to MHC molecules and the stability of the resulting peptide-MHC complex. universiteitleiden.nl Peptides that bind with high affinity and form stable complexes are more likely to be immunogenic. universiteitleiden.nl While specific immunogenicity studies on the this compound as a standalone epitope are limited in the provided results, research on other dipeptides and peptide-based vaccines highlights the importance of the peptide sequence in eliciting an immune response. researchgate.netnih.gov For instance, dipeptide-based hydrogels have been used as effective antigen delivery platforms to induce humoral immune responses. nih.gov
The specificity of T-cell recognition can be incredibly precise, with even single amino acid substitutions within a peptide epitope potentially altering the T-cell response. oup.com The length of the peptide is also a critical factor. mdpi.comoup.com The context in which a peptide is presented can also influence its immunogenicity. For example, the insertion of a dipeptide linker at the N-terminus of a T-cell epitope has been shown to improve its presentation by dendritic cells and enhance the subsequent CD8 T-cell response. pnas.org This suggests that while the this compound itself may or may not be a primary epitope, its presence or the presence of similar dipeptides could influence the processing and presentation of other antigens.
Preclinical Models and Biological Efficacy Mechanistic Studies
In Vitro Model Systems for Biological Activity Assessment
In vitro studies have been crucial in elucidating the direct biochemical activities of tryptophan-containing dipeptides. These assays offer a controlled environment to assess interactions with specific molecular targets.
Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, such as dopamine (B1211576). Inhibition of MAO-B can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease and for improving cognitive function.
Research has shown that certain tryptophan-containing dipeptides can inhibit MAO-B activity. For instance, the dipeptide Tryptophan-Tyrosine (WY) has been demonstrated to inhibit MAO-B activity in vitro. mdpi.comnih.gov This inhibitory effect is considered a key mechanism for its memory-enhancing properties. While direct data on the MAO-B inhibitory activity of the MW dipeptide is not explicitly detailed in the same study, it is suggested that the conformation of dipeptides with an N-terminal tryptophan is crucial for this activity. nih.gov Another study also indicates that orally administered dipeptides with N-terminal tryptophan, like the WM peptide, are believed to modulate the dopamine system by inhibiting MAO-B activity in the brain. mdpi.com
Table 1: Effect of Tryptophan-Containing Dipeptides on MAO-B Activity
| Dipeptide | MAO-B Inhibition | Reference |
|---|---|---|
| Tryptophan-Tyrosine (WY) | Demonstrated Inhibition | mdpi.comnih.gov |
| Tryptophan-Methionine (WM) | Suggested to Inhibit | mdpi.com |
| Methionyl-Tryptophan (MW) | No specific data available | N/A |
Cell-based assays are utilized to observe the functional consequences of a compound interacting with a cellular receptor, such as the activation of downstream signaling pathways. For instance, the synthetic dipeptide Pidotimod has been shown to trigger chemotaxis and activate signaling pathways through the CXCR3 chemokine receptor in human monocytes. oup.com Similarly, other studies have used cell-based assays to investigate the activation of receptors like the formyl peptide receptor 1 (FPR1) by tryptophan-containing dipeptide derivatives. researchgate.net
Currently, there is a lack of specific published research detailing the use of cell-based assays to evaluate the direct activation of receptors by the this compound.
Binding assays, such as Surface Plasmon Resonance (SPR), provide quantitative data on the affinity and kinetics of the interaction between a ligand and its target. This technique is widely used to measure the binding of peptides to proteins. nih.govchemrxiv.org For example, SPR has been employed to study the binding of muramyl dipeptide (MDP) to the leucine-rich repeat (LRR) domain of the innate immune receptor Nod2, revealing a high-affinity interaction. nih.gov
There are no specific studies available that have used binding assays like SPR to determine the binding affinity of the this compound to specific molecular targets such as T-cell receptors (TCR) or major histocompatibility complexes (MHC).
Cell-Based Assays for Receptor Activation
In Vivo Rodent Models for Mechanistic Elucidation
In vivo models are essential for understanding the physiological effects of a compound in a whole organism, providing valuable information on its potential therapeutic efficacy.
The scopolamine-induced amnesia model is a common method to screen for compounds with potential memory-enhancing effects. Scopolamine is a muscarinic antagonist that induces transient cognitive deficits.
A study investigating the effects of various dipeptides on spatial memory in scopolamine-induced amnesic mice found significant differences based on the amino acid sequence. Oral administration of dipeptides with an N-terminal tryptophan, such as Tryptophan-Methionine (WM) and Tryptophan-Tyrosine (WY), improved performance in the Y-maze test. nih.govresearchgate.net In stark contrast, the Methionyl-Tryptophan (MW) dipeptide, where tryptophan is at the C-terminus, did not show any memory-improving effect in this model. nih.gov This finding underscores the critical importance of the N-terminal tryptophan for the observed biological activity in this context.
Table 2: Effect of Dipeptides on Spontaneous Alternation in Scopolamine-Induced Amnesic Mice
| Compound Administered | Effect on Spontaneous Alternation | Reference |
|---|---|---|
| Tryptophan-Tyrosine (WY) | Improved | nih.gov |
| Tryptophan-Methionine (WM) | Improved | nih.govresearchgate.net |
| Methionyl-Tryptophan (MW) | No Effect | nih.gov |
| Tyrosine-Tryptophan (YW) | No Effect | nih.gov |
| Tryptophan (single amino acid) | No Effect | nih.gov |
| Methionine (single amino acid) | No Effect | nih.gov |
Animal models of age-related cognitive decline, such as those for Alzheimer's disease, are used to investigate the potential of compounds to mitigate age-associated memory impairment and neuropathology.
In this context, the isomer of this compound, WM (Tryptophan-Methionine) peptide, has been studied. In 5xÃD mice, a model for Alzheimer's disease, the intake of WM peptide was found to suppress the production of inflammatory cytokines and the activation of microglia. mdpi.comnih.gov Furthermore, the administration of WM peptide led to a reduction in β-amyloid (Aβ) deposition in both the cortex and hippocampus, which was associated with an improvement in object recognition memory. nih.gov These findings suggest that dipeptides like WM may offer a preventive approach for cognitive decline related to neuroinflammation. mdpi.comnih.gov While these results are for the WM isomer, they provide valuable insight into the potential, albeit uninvestigated, role of related dipeptides in age-related cognitive decline.
Spatial Memory Assessment Paradigms (e.g., Y-maze test)
The Y-maze is a behavioral test used to evaluate spatial working memory in rodents, based on their innate tendency to explore novel environments. scantox.comconductscience.com The apparatus typically consists of three arms of equal length. In a common paradigm, a rodent is placed in one arm and allowed to explore two of the three arms, with the third arm blocked. After a set period, the block is removed, and the rodent's preference to enter the previously unexplored (novel) arm is measured as an indicator of spatial memory. scantox.com This task is known to be dependent on the hippocampus and prefrontal cortex. scantox.commdpi.com
In studies investigating the effects of various dipeptides on cognitive function, the Y-maze spontaneous alternation test has been employed. For instance, research on dipeptides with an N-terminal tryptophan, such as Tryptophan-Tyrosine (WY) and Tryptophan-Methionine (WM), has shown that oral administration can improve performance in this test in mouse models of amnesia. nih.govnih.gov Specifically, these dipeptides increased the rate of spontaneous alternation, suggesting an enhancement of spatial working memory. nih.govresearchgate.net In contrast, dipeptides with a C-terminal tryptophan, like Methionine-Tryptophan (MW), did not show the same memory-improving effects in these particular studies. nih.gov
Neurobiological Assays
Monoamine Analysis in Brain Tissues (e.g., HPLC-ED for dopamine, DOPAC, HVA)
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive technique used to quantify the levels of monoamine neurotransmitters and their metabolites in brain tissue. This analysis is crucial for understanding the neurochemical mechanisms underlying the effects of various compounds on brain function. The monoamines dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are of particular interest due to their roles in cognition, motivation, and motor control. tandfonline.comspandidos-publications.com
Studies on dipeptides have utilized this technique to explore their impact on the dopaminergic system. For example, research on the Tryptophan-Tyrosine (WY) dipeptide demonstrated that its administration led to increased dopamine levels in the hippocampus and frontal cortex of mice. nih.govresearchgate.net However, in these specific studies, the levels of DOPAC and HVA were not significantly altered, suggesting a potential inhibition of monoamine oxidase B (MAO-B) activity rather than an increase in dopamine turnover. researchgate.nettandfonline.com The dopamine turnover rate, often calculated as the ratio of (DOPAC+HVA)/DA, provides an index of dopaminergic activity. tandfonline.com
| Compound | Brain Region | Dopamine (DA) | DOPAC | HVA | Dopamine Turnover (DOPAC+HVA)/DA | Reference |
| WY Dipeptide | Hippocampus | Increased | No significant change | No significant change | Not significantly changed | nih.govresearchgate.net |
| WY Dipeptide | Frontal Cortex | Increased | No significant change | No significant change | Not significantly changed | nih.govresearchgate.net |
| Trp-Tyr Dipeptide | Frontal Cortex | No significant change | No significant change | No significant change | Significantly higher in treated PS19 mice | tandfonline.com |
Note: The table presents findings from studies on related dipeptides to provide context for the analytical methods used. Data for this compound was not available in the searched sources.
Gene Expression and Protein Level Analysis (e.g., Dopamine D1 Receptor Knockdown)
To investigate the molecular pathways involved in the effects of dipeptides on the brain, researchers employ techniques to analyze gene and protein expression. One such approach is the use of viral vectors, like adeno-associated virus (AAV), to deliver microRNAs that can specifically knockdown the expression of a target protein, such as the dopamine D1 receptor (DRD1). researchgate.netmdpi-res.com The dopamine D1 receptor is a G protein-coupled receptor that plays a significant role in neuronal growth, learning, and memory. wikipedia.org
In studies examining the mechanism of action for the Tryptophan-Tyrosine (WY) dipeptide, researchers have utilized hippocampal dopamine D1 receptor knockdown models. nih.govresearchgate.net The results from these experiments indicated that the memory-enhancing effects of the WY dipeptide were partially attenuated when the expression of the dopamine D1 receptor was suppressed. nih.govresearchgate.net This suggests that the cognitive benefits observed with this particular dipeptide are, at least in part, mediated through the activation of the dopamine D1 receptor signaling pathway.
Immunological Model Systems (Excluding direct clinical data)
Antigen-Presenting Cell Co-culture Studies
In vitro co-culture systems are essential tools for dissecting the interactions between immune cells. Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, are critical for initiating adaptive immune responses by processing and presenting antigens to T cells. stemcell.comnih.gov Co-culture studies often involve isolating these APCs and culturing them with specific T cells in the presence of an antigen or a compound of interest to observe the subsequent immune response. stemcell.com
For instance, studies have investigated how certain microbial components, like muramyl dipeptide (MDP), can influence the function of APCs. MDP can be recognized by the intracellular receptor NOD2, which is expressed in cells like macrophages and dendritic cells. invivogen.comnih.gov This recognition can lead to the activation of these APCs, enhancing their ability to stimulate T cells. Co-culture experiments have shown that MDP-treated endothelial cells can influence Langerhans cell (an epidermal APC) antigen presentation to T cells, promoting a specific type of T helper cell response (Th17). nih.gov While specific studies on this compound in this context were not found, research on other amino acids like methionine has suggested it can enhance immune cell proliferation. frontiersin.org
T-Cell Reactivity and Cytotoxicity Assays
T-cell reactivity and cytotoxicity assays are used to measure the ability of T cells to respond to specific antigens and to kill target cells. T-cell reactivity can be assessed by measuring proliferation or the production of cytokines, such as interferon-gamma (IFN-γ), in response to antigen presentation. nih.gov Cytotoxicity, the ability of cytotoxic T lymphocytes (CTLs) to kill target cells, is often measured using colorimetric assays like the MTT assay, which assesses cell viability. frontiersin.orgnih.gov
In the context of immunological research, these assays are used to evaluate how different substances modulate T-cell function. For example, studies with muramyl dipeptide (MDP) have shown it can induce the production of various cytokines that influence T-cell differentiation and proliferation. nih.govmdpi.com Research on tryptophan-containing peptides has explored their cytotoxic effects on different cell lines. frontiersin.org While direct studies on the this compound's impact on T-cell reactivity and cytotoxicity were not identified in the search, the methodologies employed in the study of related peptides provide a framework for how such investigations would be conducted.
| Assay Type | Purpose | Example Application | Reference |
| T-Cell Reactivity | Measures T-cell response (e.g., cytokine production) to stimuli. | Assessing the influence of MDP-activated endothelial cells on T-cell polarization. | nih.gov |
| Cytotoxicity (MTT Assay) | Determines the ability of a substance or cell to kill target cells. | Evaluating the cytotoxicity of tryptophan-containing peptides on cancer cell lines. | frontiersin.org |
Future Directions and Translational Research Horizons Excluding Clinical Trials
Design of Next-Generation Dipeptide Analogues with Enhanced Specificity
The development of next-generation analogues of the MW dipeptide with improved specificity is a key area of future research. This involves strategic chemical modifications to enhance its therapeutic potential. Key strategies include:
Cyclization: Introducing cyclic constraints into the dipeptide backbone can enhance metabolic stability and receptor-targeting capabilities. dovepress.com This structural rigidity limits conformational flexibility, which can lead to improved target specificity and resistance to enzymatic degradation. dovepress.com
Terminal Modifications: Modification of the N-terminus and C-terminus of the dipeptide can significantly impact its biological activity. For instance, the addition of hydrophobic groups to the N-terminus has been shown to increase the activity of some peptides. dovepress.com
Incorporation of Non-Natural Amino Acids: Replacing the natural L-methionine or L-tryptophan with non-natural amino acids can create analogues with unique properties, such as enhanced stability or altered receptor binding affinities. dovepress.com
Peptidomimetics: Designing molecules that mimic the essential structural features of the this compound can lead to compounds with improved oral bioavailability and metabolic stability. rsc.org
These design strategies aim to create this compound analogues with tailored properties for specific therapeutic applications.
Integration into Advanced Peptide-Based Therapies (Focus on mechanistic insights)
The integration of this compound and its analogues into advanced peptide-based therapies is a promising avenue for future research. This involves understanding the mechanistic insights of how this dipeptide can contribute to therapeutic effects.
Furthermore, standalone this compound analogues could be designed to act as antagonists or agonists for specific receptors, such as formyl peptide receptors, thereby modulating inflammatory responses. rsc.org Understanding the precise molecular interactions between the dipeptide and its target is crucial for its effective integration into therapeutic strategies.
Exploration of Novel Biological Targets and Pathways
A significant frontier in this compound research is the identification of novel biological targets and pathways. While its role in protein synthesis is established, its involvement in other cellular processes is an area of active investigation. ontosight.ai
In silico approaches, such as molecular docking and protein-protein interaction analysis, can be employed to predict potential binding partners for the this compound. researchgate.net These computational methods can screen large databases of proteins to identify those with binding sites that are complementary to the structure of the dipeptide.
Subsequent experimental validation using techniques like co-immunoprecipitation and pull-down assays can confirm these predicted interactions. Once novel targets are identified, pathway enrichment analysis can elucidate the biological pathways in which the this compound may be involved, such as apoptosis or TNF signaling pathways. researchgate.net The discovery of novel targets and pathways will open up new avenues for the therapeutic application of this compound and its analogues.
Development of High-Throughput Screening Methodologies for Dipeptide Libraries
To accelerate the discovery of novel this compound analogues with desired biological activities, the development of robust high-throughput screening (HTS) methodologies is essential. drugtargetreview.com These methods allow for the rapid screening of large libraries of dipeptides.
Several HTS techniques are applicable to dipeptide libraries:
Fluorescence-Based Assays: These assays, including fluorescence polarization and Förster Resonance Energy Transfer (FRET), are highly sensitive and adaptable to HTS formats for measuring the binding of dipeptides to their targets. drugtargetreview.com
Peptide Arrays: This technology involves immobilizing a large number of different dipeptides on a solid support, allowing for the simultaneous screening of their interactions with a target protein. nih.gov
Phage Display: This powerful technique can be used to screen vast libraries of peptide variants for high-affinity binders to a specific target. mdpi.com
Q & A
Q. What experimental strategies ensure batch-to-batch consistency in synthetic MW dipeptide synthesis?
Methodological Answer:
- Use HPLC and mass spectrometry (MS) for purity assessment and sequence verification .
- Request peptide content analysis (e.g., amino acid analysis) to standardize concentrations across batches, particularly for cell-based assays requiring <1% TFA removal .
- Document synthesis protocols rigorously, including solvent systems and purification steps, to minimize variability in salt content, solubility, and impurities .
Q. How can researchers quantify this compound content in complex biological matrices?
Methodological Answer:
- Employ isotope dilution mass spectrometry (IDMS) for high precision, using stable isotope-labeled internal standards to correct for matrix effects .
- Validate assays with technical and biological replicates (≥3 replicates) to account for variability in peptide recovery and instrument sensitivity .
- Calibrate against synthetic this compound standards with certified purity (>95%) to establish a linear quantification range .
Q. What computational tools predict this compound stability in aqueous solutions?
Methodological Answer:
- Apply the Instability Index (II) formula:
where = instability weight values for dipeptide pairs .
- Use MD simulations (e.g., GROMACS) to model hydration dynamics and identify hydrolysis-prone residues under physiological conditions .
Advanced Research Questions
Q. How can systems biology approaches optimize this compound utilization in cell culture media?
Methodological Answer:
- Integrate genome-scale metabolic models (GEMs) with transcriptomic data to map dipeptide transport and hydrolysis pathways in CHO or HEK293 cells .
- Perform flux balance analysis (FBA) to identify rate-limiting steps in dipeptide metabolism, such as extracellular cleavage by dipeptidases .
- Validate predictions via secretomic profiling to monitor time-dependent enzyme activity and nutrient uptake .
Q. How to resolve contradictions in this compound bioactivity across experimental models?
Methodological Answer:
- Conduct dose-response meta-analysis to normalize bioactivity data across studies, accounting for differences in cell lines (e.g., HEK293 vs. HepG2) and assay endpoints (e.g., IC₅₀ vs. EC₅₀) .
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to decouple binding from downstream signaling effects .
Q. What methodologies elucidate this compound structural dynamics under varying pH and temperature?
Methodological Answer:
Q. How to design metabolic flux analysis (MFA) for this compound utilization in microbial systems?
Methodological Answer:
- Label this compound with ¹³C isotopes to track carbon flux through central metabolic pathways (e.g., TCA cycle) in E. coli or S. cerevisiae .
- Combine LC-MS/MS with computational tools like INCA to model flux distributions and identify bottlenecks in peptide assimilation .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
